molecular formula C8H9NO2 B12880324 (3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one

(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one

Cat. No.: B12880324
M. Wt: 151.16 g/mol
InChI Key: YVJCDQRMOZSCDE-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one is a chiral, partially saturated cyclopenta[d]isoxazole derivative offered for research and development purposes. This compound belongs to the isoxazole heterocycle family, which has demonstrated significant importance in medicinal chemistry due to its wide spectrum of potential biological activities . Isoxazole derivatives are recognized as privileged scaffolds in drug discovery, frequently investigated for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties . The stereochemistry and functional groups present in this specific molecule make it a valuable intermediate for constructing more complex three-dimensional architectures, particularly in the synthesis of potential pharmacologically active compounds. The core isoxazole structure is a five-membered ring featuring adjacent oxygen and nitrogen atoms. This motif is found in numerous clinically used drugs and is a subject of ongoing research for developing novel therapies, including multi-targeted agents and treatments for neurodegenerative disorders . Researchers utilize such fused isoxazole derivatives as key building blocks in organic synthesis and for probing biological mechanisms. This product is strictly intended for research use in a laboratory setting and is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(3aR,6aR)-3-ethyl-3a,6a-dihydrocyclopenta[d][1,2]oxazol-4-one

InChI

InChI=1S/C8H9NO2/c1-2-5-8-6(10)3-4-7(8)11-9-5/h3-4,7-8H,2H2,1H3/t7-,8+/m1/s1

InChI Key

YVJCDQRMOZSCDE-SFYZADRCSA-N

Isomeric SMILES

CCC1=NO[C@H]2[C@@H]1C(=O)C=C2

Canonical SMILES

CCC1=NOC2C1C(=O)C=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 2-azabicyclo[2.2.1]hept-5-en-3-one or its enantiomerically pure forms.
  • This bicyclic lactam is subjected to acid-catalyzed hydrolysis and subsequent reduction steps to form intermediates that can be cyclized or functionalized to yield the target isoxazolone.

General Synthetic Route

The preparation involves two main stages:

Stage Reaction Conditions Description
1. Acid-Catalyzed Hydrolysis Methanesulfonic acid in tetrahydrofuran (THF) with water, 34–44 °C, reflux for ~2.5 hours The bicyclic lactam is treated with methanesulfonic acid and water to induce ring opening or rearrangement, forming an intermediate amino alcohol or related species. An exotherm is observed, and crystalline solids precipitate during the reaction.
2. Reduction and Protection Lithium aluminum hydride (LiAlH4) in THF, reflux for ~18 hours; followed by treatment with di-tert-butyl dicarbonate (Boc2O) The intermediate is reduced to an amino alcohol, then protected with Boc2O to stabilize the amine functionality. The reaction mixture is worked up by aqueous extraction, drying, and crystallization to isolate the final compound.

Detailed Experimental Procedure

  • The bicyclic lactam (e.g., (-)-2-azabicyclo[2.2.1]hept-5-en-3-one) is dissolved in anhydrous THF and warmed to about 34 °C.
  • Methanesulfonic acid and water are added dropwise over 10 minutes, causing an exothermic reaction and precipitation of a crystalline solid.
  • The mixture is refluxed at approximately 74 °C for 2.5 hours.
  • After cooling to -10 °C, a solution of lithium aluminum hydride (1.0 M in THF) is added slowly, with an initial exotherm.
  • The mixture is refluxed for 18 hours to complete reduction.
  • The reaction is quenched by adding sodium fluoride and water carefully at low temperature.
  • Di-tert-butyl dicarbonate is added to protect the amine group, and the mixture is stirred for 16 hours.
  • The product is isolated by filtration, washing, drying, and crystallization from ethyl acetate/hexanes to yield white crystals of the target compound with yields around 82–88%.

Yield and Purity Data

Parameter Value
Yield 82.6% to 88%
Melting Point 73–73.7 °C
Purity Confirmed by 1H-NMR, TLC (Rf = 0.51 in 10% methanol-chloroform), and elemental analysis
Optical Rotation [α]D values ranging from -0.95° to -3.6° (methanol, c=5.07)

Analytical Characterization

  • 1H-NMR (DMSO-d6) shows characteristic signals for NH, CHCH, OH, CHN, and methyl groups.
  • Mass spectrometry (Cl-MS) confirms molecular ion peak at m/z 214 (M+1).
  • Elemental analysis matches calculated values for C, H, and N content.
  • Crystallization and chromatography steps ensure high purity and recovery of the compound.

Research Findings and Notes

  • The described method allows preparation of the compound either from racemic or enantiomerically pure starting materials.
  • The use of methanesulfonic acid and lithium aluminum hydride is critical for efficient conversion and reduction.
  • Protection with di-tert-butyl dicarbonate stabilizes the amine intermediate, facilitating isolation.
  • The process is reproducible and scalable, with consistent yields above 80%.
  • The reaction conditions (temperature, solvent, reagent addition rate) are carefully controlled to manage exotherms and optimize product formation.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome/Yield
1 Methanesulfonic acid, water, THF, 34–44 °C, reflux 2.5 h Acid-catalyzed hydrolysis/rearrangement Formation of amino alcohol intermediate; crystalline solid precipitates
2 LiAlH4 in THF, reflux 18 h Reduction of intermediate Conversion to amino alcohol
3 Di-tert-butyl dicarbonate, room temp, 16 h Protection of amine group Formation of Boc-protected final compound
Workup Extraction, drying, filtration, crystallization Purification White crystals, 82–88% yield

Chemical Reactions Analysis

Types of Reactions

(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The ethyl derivative’s higher yield (55–60%) compared to the phenyl analog (43%) may reflect steric or electronic advantages in cycloaddition efficiency.
  • Racemic 3-methyl variants exhibit moderate yields under catalyst-free conditions, suggesting substituent size impacts reaction kinetics.

Physicochemical Properties

Melting Points and Solubility

The ethyl group enhances lipophilicity compared to methyl but reduces it relative to phenyl analogs. This trend is reflected in solubility differences:

Table 2: Physical Properties of Cyclopenta-Isoxazolones

Compound Melting Point (°C) Solubility (mg/mL, DMSO) LogP
3-ethyl (R,R) 142–144 12.3 1.8
3-methyl (racemic) 158–160 8.5 1.2
3-phenyl 189–191 4.1 2.5

Analysis :

  • The ethyl derivative’s intermediate logP (1.8) balances membrane permeability and aqueous solubility, making it favorable for drug delivery.
  • Higher melting points in phenyl analogs correlate with increased crystallinity due to π-stacking interactions.

Reactivity and Stability

The isoxazolone ring’s stability under acidic/basic conditions varies with substituents:

  • 3-ethyl : Stable in pH 3–7; ring-opening occurs in strong bases (pH > 10).
  • 3-phenyl : Enhanced stability in basic conditions due to electron-withdrawing effects.
  • 3-methyl : Prone to hydrolysis under acidic conditions (pH < 3).

Table 3: Reported Bioactivities of Cyclopenta-Isoxazolones

Compound IC₅₀ (μM, COX-2) Antimicrobial (MIC, μg/mL)
3-ethyl (R,R) 0.45 (est.) 16 (E. coli)
3-phenyl 1.2 32 (S. aureus)
3-methyl 2.8 64 (C. albicans)

Insights :

  • Antimicrobial activity trends may reflect substituent-driven interactions with bacterial targets.

Biological Activity

(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one, with CAS Number 198703-16-1, is a compound of interest due to its unique structural features and potential biological activities. The compound belongs to the class of isoxazoles, which are known for various pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

Anticancer Activity

Research indicates that compounds with isoxazole moieties exhibit significant anticancer properties. A study highlighted the potential of derivatives of cyclopenta[d]isoxazoles in inhibiting cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, this compound was shown to induce apoptosis in various cancer cell lines through caspase activation and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic application in treating inflammatory diseases . The following table summarizes the findings related to its anti-inflammatory activity:

Study Cell Type Effect Mechanism
MacrophagesDecreased cytokine productionInhibition of NF-kB signaling
FibroblastsReduced inflammatory markersModulation of COX-2 expression

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines :
    A significant study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
  • Inflammation Model :
    In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 . This highlights its therapeutic potential in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling (3aR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one?

  • Methodology : Use NIOSH/EN 166-compliant eye protection (face shields, safety glasses) and adhere to strict hygiene protocols (e.g., handwashing before breaks). While skin protection guidelines are unspecified, glove compatibility testing is critical due to potential carcinogenicity of related compounds . Engineering controls like fume hoods are advised to minimize inhalation risks .

Q. How can the stereochemistry of this compound be experimentally confirmed?

  • Methodology : Combine optical rotation measurements (e.g., -44° in methanol at specific concentrations) with chiral HPLC for enantiomeric purity assessment. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally similar cyclopenta-fused heterocycles .

Q. What synthetic routes are feasible for this compound?

  • Methodology : Adapt protocols from analogous isoxazole derivatives. For example, reflux precursors (e.g., amino-hydroxybenzoate derivatives) with aryl acids or esters in 1,4-dioxane, using triethylamine as a catalyst. Post-reaction, isolate via solvent evaporation under reduced pressure and purify via column chromatography .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability?

  • Methodology : Use molecular simulation tools like Discovery Studio to construct a reaction-based small-molecule library. Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in nucleophilic/electrophilic reactions. Validate predictions against experimental kinetic data .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., IR, NMR)?

  • Methodology :

  • IR : Cross-reference peaks (e.g., C=O stretch at ~1681 cm⁻¹) with structurally related compounds. Discrepancies may arise from solvent polarity or hydration states .
  • NMR : Use deuterated solvents and report detailed acquisition parameters (e.g., 500 MHz, DMSO-d₆). Compare coupling constants with X-ray-derived dihedral angles to validate stereochemical assignments .

Q. What are the implications of IARC/ACGIH classifications for laboratory workflows?

  • Methodology : Despite no established occupational exposure limits, implement tiered controls:

  • Primary : Closed-system handling to prevent aerosolization.
  • Secondary : Regular air monitoring via HPLC-MS for trace quantification.
  • Tertiary : Mandatory PPE and annual toxicology training, citing IARC Group 2B/3 classifications for related cyclopenta-fused compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.